Product packaging for Ansatrienin A3(Cat. No.:CAS No. 85819-31-4)

Ansatrienin A3

Cat. No.: B605514
CAS No.: 85819-31-4
M. Wt: 610.74
InChI Key: JBNJKAJZJDHYFN-GGUJMODJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within the Ansamycin (B12435341) Class of Natural Products

Ansatrienin A3, also known as Mycotrienin, is a naturally occurring compound that belongs to the ansamycin family of antibiotics. medchemexpress.commedkoo.com This class of molecules is characterized by a unique "basket-like" structure, featuring a macrocyclic lactam ring spanned by an ansa chain. academie-sciences.fr Ansamycins are a diverse group of polyketide natural products, renowned for their wide range of biological activities. academie-sciences.fr

This compound is specifically classified as a triene-ansamycin, which is distinguished by the presence of three conjugated double bonds within its 21-membered macrolactam ring. academie-sciences.frresearchgate.net It is produced by the bacterium Streptomyces collinus and was initially identified as a minor component of the ansamycin complex produced by this organism. npatlas.orgnih.gov The core structure of ansatrienins, including this compound, is derived from the assembly of acetate (B1210297) and propionate (B1217596) subunits. academie-sciences.frjst.go.jp

Significance in Biomedical Research and Chemical Biology

The field of biomedical research focuses on understanding and treating diseases by investigating the mechanisms of life, from molecular processes to complex organismal functions. japsonline.comnih.gov Natural products like this compound are significant in this field as they often provide novel chemical scaffolds and mechanisms of action that can be explored for therapeutic development. academie-sciences.frjapsonline.com The study of such compounds is integral to chemical biology, which uses chemical tools to understand and manipulate biological systems.

This compound and its relatives have garnered attention for their potential as lead compounds in drug discovery. academie-sciences.fr The ansamycin class, in general, includes clinically important drugs, highlighting the therapeutic potential embedded in this structural framework. academie-sciences.fr Research into compounds like this compound contributes to the broader understanding of how small molecules interact with biological targets, which is fundamental to developing new medicines. nih.gov

Overview of Research Trajectories

The initial research on this compound focused on its isolation and structural elucidation. It was first described in 1983 as a minor component from Streptomyces collinus. npatlas.orgnih.govjst.go.jp Subsequent studies have explored its biosynthetic origins, revealing that its polyketide chain is assembled from a 3-amino-5-hydroxybenzoic acid (AHBA) starter unit. nih.gov

More recent research has shifted towards understanding its biological activities and mechanism of action, particularly its antifungal and anticancer properties. frontiersin.orgencyclopedia.pub Furthermore, the total synthesis of ansamycin antibiotics, including approaches relevant to this compound, has been a significant area of investigation, enabling the creation of analogues for structure-activity relationship studies. academie-sciences.fr The development of synthetic strategies continues to be an active area of research, aiming to improve access to these complex molecules and their derivatives. nih.govyale.edu

Properties

CAS No.

85819-31-4

Molecular Formula

C34H46N2O8

Molecular Weight

610.74

IUPAC Name

(6E,8E,10E,16Z)-15-hydroxy-5-methoxy-14,16-dimethyl-3,22,24-trioxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20-hexaen-13-yl (3-methylbutanoyl)alaninate

InChI

InChI=1S/C34H46N2O8/c1-21(2)17-30(38)35-24(5)34(42)44-29-16-11-9-7-8-10-15-27(43-6)20-31(39)36-28-19-26(37)18-25(33(28)41)14-12-13-22(3)32(40)23(29)4/h7-11,13,15,18-19,21,23-24,27,29,32,40H,12,14,16-17,20H2,1-6H3,(H,35,38)(H,36,39)/b8-7+,11-9+,15-10+,22-13-

InChI Key

JBNJKAJZJDHYFN-GGUJMODJSA-N

SMILES

COC1CC(NC2=CC(C=C(C2=O)CC/C=C(C(C(C(OC(C(NC(CC(C)C)=O)C)=O)C/C=C/C=C/C=C/1)C)O)/C)=O)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Ansatrienin A3; 

Origin of Product

United States

Ii. Natural Occurrence and Isolation from Microbial Sources

Discovery and Classification within the Ansamycin (B12435341) Complex

Ansatrienin A3 was first described in 1983 as a minor component isolated from the ansamycin complex. npatlas.orgnih.gov The discovery was the result of research into the metabolites produced by the bacterium Streptomyces collinus. npatlas.orgnih.gov this compound is also known by the synonym Mycotrienin. medchemexpress.com

The ansamycins are a large family of macrolactam antibiotics characterized by a unique "basket-like" structure (ansa, Latin for "handle"), which consists of an aromatic chromophore spanned by an aliphatic chain. academie-sciences.fr This family is broadly divided into two types based on the aromatic moiety: naphthalenic and benzenic. academie-sciences.fr this compound belongs to the benzenic group of ansamycins. academie-sciences.fr

Within the benzenic ansamycins, a further distinction is made based on the ansa chain. academie-sciences.fr this compound is classified as a C17-benzene ansamycin, specifically a triene-ansamycin, due to the presence of an all-(E)-triene system within its 21-membered macrolactam structure. academie-sciences.fr This distinguishes it from other C17-benzene ansamycins like geldanamycin, which has an isolated olefin. academie-sciences.fr The biosynthesis of the ansa chain of ansatrienins involves acetate (B1210297) and propionate (B1217596) subunits, which are linked to a starter unit, 3-amino-5-hydroxybenzoic acid (AHBA). academie-sciences.frnih.gov

Table 1: Physico-chemical Properties of this compound

Property Value
Molecular Formula C34H46N2O8 medkoo.cominvivochem.cn
Molecular Weight 610.74 g/mol medkoo.com
CAS Number 85819-31-4 medkoo.com
Appearance Solid invivochem.cn

Producer Organisms: Focus on Streptomyces collinus

The primary producer of this compound is Streptomyces collinus, a species of bacteria belonging to the genus Streptomyces. medchemexpress.commedkoo.comwikipedia.org This bacterium was originally isolated from a soil sample in Baden, Germany. wikipedia.org Streptomyces are Gram-positive bacteria known for their ability to produce a wide array of secondary metabolites, including many clinically important antibiotics.

Streptomyces collinus is a prolific producer of various bioactive compounds. wikipedia.org Besides the ansatrienins, it is also known to produce other ansamycins such as naphthomycin A, as well as unrelated compounds like collinomycine, toromycin, streptocollin, kirromycin, and rubromycine. wikipedia.org

Genetic studies of Streptomyces collinus have revealed significant insights into its biosynthetic capabilities. Research has identified two separate and distinct gene clusters responsible for the production of ansamycin antibiotics in this organism. nih.govmdpi.com One cluster directs the biosynthesis of the triene-ansamycin, ansatrienin, while the other governs the production of the naphthoquinone-type ansamycin, naphthomycin. nih.govmdpi.com Despite both pathways using the same 3-amino-5-hydroxybenzoic acid (AHBA) starter unit, the gene clusters show clear organizational differences and each contains a separate set of genes for AHBA biosynthesis. nih.gov The gene cluster for ansatrienin biosynthesis also contains genes essential for creating the unique N-cyclohexanecarbonyl-d-alanine side chain that is esterified to the macrolactam core. nih.govacs.org

**Table 2: Selected Bioactive Compounds from *Streptomyces collinus***

Compound Class Examples
Triene-Ansamycins Ansatrienin A2, this compound, Ansatrienin B wikipedia.org
Naphthoquinone-Ansamycins Naphthomycin A wikipedia.org
Other Antibiotics Collinomycine, Toromycin, Kirromycin, Rubromycine wikipedia.org

Related Triene-Ansamycin Congeners

This compound is part of a larger group of structurally related natural products known as triene-ansamycins. These compounds share the characteristic C17-benzenoid macrolactam core with a conjugated triene system in the ansa chain.

Ansatrienin A2 and B : Discovered alongside this compound, Ansatrienin A2 is another minor component from S. collinus. nih.gov Ansatrienin B is also produced by the same organism. wikipedia.org These congeners differ in the acyl side chain attached to the D-alanine moiety. sci-hub.se

Mycotrienins : The mycotrienins, including mycotrienin I and II, are a closely related class of ansamycins. sci-hub.se It has been reported that mycotrienins I and II have the same structures as ansatrienins A and B, respectively, with potential stereochemical differences in the alanine (B10760859) component. sci-hub.se The biosynthesis of mycotrienin is also directed by a gene cluster identified in S. collinus. nih.gov

Cytotrienins : Cytotrienin A and B are other triene-ansamycins isolated from a Streptomyces species. encyclopedia.pub Cytotrienin A, in particular, has garnered interest for its potent cytotoxicity against certain cancer cell lines. encyclopedia.pub Structurally, it shares the core triene-ansamycin framework.

Trienomycins : This group includes trienomycins A, B, and C, which are distinguished by a 1,3,5-trisubstituted benzene (B151609) moiety. sci-hub.se While structurally similar as triene ansamycins, they possess different side chains compared to the ansatrienins. For instance, trienomycins B and C feature 3-methylbutyryl (isovaleryl) and 2-methylbutyryl moieties, respectively, which are also found in ansatrienins A3 and A2. sci-hub.se

Iii. Biosynthesis of Ansatrienin A3

General Principles of Ansamycin (B12435341) Biosynthesis

Ansamycins are a class of macrolactam antibiotics characterized by an aliphatic ansa chain attached to two non-adjacent positions of an aromatic nucleus. researchgate.netresearchgate.net The biosynthesis of these molecules generally follows a conserved set of principles, with variations leading to the diverse array of ansamycin structures observed in nature. rsc.org

A key feature of ansamycin biosynthesis is the utilization of 3-amino-5-hydroxybenzoic acid (AHBA) as a starter unit for the construction of the polyketide chain. researchgate.netnih.gov This aromatic core is then elongated by a type I polyketide synthase (PKS), which incorporates extender units such as malonyl-CoA and methylmalonyl-CoA. mdpi.com The fully assembled polyketide chain undergoes a crucial intramolecular cyclization, forming the characteristic macrolactam ring structure. This cyclization is often catalyzed by an amide synthase, which forms a bond between the amino group of the AHBA starter unit and the carboxyl group at the end of the polyketide chain. beilstein-journals.org

Post-PKS modifications play a significant role in generating the final structural diversity of ansamycins. These modifications can include hydroxylations, epoxidations, methylations, and the attachment of various side chains, such as amino acids or sugars. beilstein-journals.org In the case of ansatrienins, a unique feature is the presence of an N-cyclohexanecarbonyl-D-alanine side chain esterified to the macrocyclic lactam backbone. nih.gov

Precursor Incorporation and Pathway Elucidation

The elucidation of the biosynthetic pathway of Ansatrienin A3 has been achieved through a combination of feeding experiments with labeled precursors, genetic analysis of the biosynthetic gene cluster, and enzymatic assays. These studies have provided a detailed understanding of the origin of the various structural components of the molecule.

The aromatic nucleus of this compound, like other ansamycins, is derived from 3-amino-5-hydroxybenzoic acid (AHBA). nih.govcaymanchem.com AHBA is synthesized via a modified shikimate pathway, known as the aminoshikimate pathway. nih.gov This pathway branches off from the primary shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids. oup.com The final step in the formation of AHBA is catalyzed by the enzyme AHBA synthase. nih.govnih.gov The gene encoding AHBA synthase has been instrumental in identifying the biosynthetic gene clusters for ansatrienin and other ansamycin antibiotics. nih.gov

The incorporation of AHBA as the starter unit is a critical initiating step in the assembly of the ansatrienin polyketide chain. An acyl-ACP ligase domain within the PKS is believed to be responsible for loading AHBA onto the synthase machinery. nih.gov

A distinctive feature of the ansatrienins is the N-cyclohexanecarbonyl-D-alanine side chain. nih.gov The cyclohexanecarboxylic acid (CHC) moiety of this side chain is derived from the shikimic acid pathway. oup.com However, feeding experiments have shown that the biosynthesis of CHC branches off from the main shikimate pathway at a point prior to the formation of chorismate, likely at shikimate or shikimate 3-phosphate. acs.org

A key enzyme in the conversion of shikimic acid to CHC is 1-cyclohexenylcarbonyl-CoA reductase, encoded by the chcA gene. nih.govnih.gov This enzyme catalyzes multiple reductive steps in the pathway. nih.gov The discovery of the chcA gene and its surrounding open reading frames has provided significant insight into the genetic basis for the formation of this unusual side chain. oup.com

The biosynthesis of this compound is a prime example of a hybrid PKS-NRPS pathway. The core macrocyclic structure is assembled by a type I PKS, which, as previously mentioned, utilizes AHBA as a starter unit and various short-chain carboxylic acids as extender units. beilstein-journals.orgnih.gov The PKS machinery consists of a series of modules, each responsible for a specific elongation and modification step in the growing polyketide chain. uni-saarland.de

The attachment of the N-cyclohexanecarbonyl-D-alanine side chain involves the action of a nonribosomal peptide synthetase (NRPS). nih.govnih.gov An NRPS protein, such as AstC, is responsible for the selective activation and incorporation of D-alanine. nih.govresearchgate.net Feeding experiments have indicated that the D-alanine is likely incorporated directly, rather than being derived from L-alanine. nih.gov Following the attachment of D-alanine, an N-acyltransferase is responsible for attaching the cyclohexanoyl group to the amino group of the D-alanine residue. researchgate.net

Shikimic Acid Pathway Contribution to the Cyclohexanecarboxylic Acid Moiety

Key Enzymatic Steps in the Biosynthetic Pathway

The intricate assembly of this compound is orchestrated by a suite of specialized enzymes. While the PKS and NRPS modules perform the core assembly, other enzymes catalyze crucial steps such as the formation of precursors and final tailoring reactions.

AHBA synthase is a pivotal enzyme in the biosynthesis of all AHBA-derived natural products, including this compound. nih.govebi.ac.uk It catalyzes the final step in the aminoshikimate pathway, which is the aromatization of an amino-dehydroshikimate intermediate to form AHBA. nih.govuniprot.org The gene encoding AHBA synthase is often found within the biosynthetic gene clusters of ansamycins and has served as a valuable probe for the discovery of these clusters. nih.govasm.org In Streptomyces collinus, two separate gene clusters, one for ansatrienin and another for naphthomycin, each contain a set of genes for AHBA biosynthesis, highlighting the essential nature of this precursor. nih.gov The functionality of AHBA synthase is a critical determinant for the production of ansatrienin and related antibiotics. uniprot.org

Role of AstC (NRPS) in D-Alanylation

The incorporation of a D-alanine moiety is a critical step in the formation of the ansatrienin side chain. This reaction is catalyzed by AstC, a tridomain nonribosomal peptide synthetase (NRPS). acs.orgnih.gov Biochemical studies have demonstrated that AstC is responsible for the ATP-dependent D-alanylation at the C-11 hydroxyl group of the ansatrienin precursor. nih.gov

The AstC protein possesses a unique tri-domain architecture, consisting of an adenylation (A) domain, a peptidyl carrier protein (PCP) or thiolation (T) domain, and a thioesterase (TE) domain. nih.gov This modular arrangement is unusual for NRPSs involved in D-amino acid incorporation, as it lacks a typical epimerization domain. nih.gov Instead, the A domain of AstC selectively recognizes and activates D-alanine, which is then loaded onto the PCP domain. nih.gov Subsequently, the TE domain catalyzes the transfer of the D-alanyl group to the C-11 hydroxyl of the ansatrienin scaffold, forming an ester bond. nih.gov

Gene inactivation studies have confirmed the essential role of AstC in this process. nih.gov Disruption of the astC gene resulted in the accumulation of ansatrienin precursors that lacked the entire cyclohexanoyl-D-alanyl side chain. nih.govresearchgate.net In vitro reconstitution of AstC activity has further validated its function, showing that it specifically utilizes D-alanine, and not L-alanine, as the substrate for the alanylation of the ansatrienin intermediate. researchgate.net

Function of AstF1 (N-Acyltransferase) in Cyclohexanoyl Group Attachment

Following the D-alanylation by AstC, the N-acyltransferase AstF1 catalyzes the attachment of the cyclohexanoyl group to the amino group of the newly added D-alanine residue. acs.orgnih.gov This step completes the formation of the characteristic N-cyclohexanoyl-D-alanyl side chain of ansatrienins. acs.org

Biochemical characterization has confirmed that AstF1 is the enzyme responsible for this specific acylation. acs.orgnih.govresearchgate.net Gene disruption experiments targeting astF1 led to the abolishment of ansatrienin production and the accumulation of intermediates lacking the cyclohexanoyl group. researchgate.netresearchgate.net Complementation of the astF1 mutant with a functional copy of the gene restored the production of ansatrienins, confirming the gene's essential role in this final acylation step. researchgate.net

Genetic Basis of Biosynthesis

The production of this compound is orchestrated by a dedicated biosynthetic gene cluster (BGC). The identification and manipulation of this cluster are fundamental to understanding and potentially diversifying the production of these complex molecules.

Identification and Characterization of Biosynthetic Gene Clusters

The biosynthetic gene cluster for ansatrienin has been identified in Streptomyces collinus Tü 1892. nih.gov This cluster contains the genes necessary for the synthesis of the 3-amino-5-hydroxybenzoic acid (AHBA) starter unit, the polyketide synthase (PKS) responsible for the ansa chain formation, and the enzymes for side-chain attachment, including astC and astF1. nih.gov Interestingly, S. collinus also produces another ansamycin, naphthomycin, and the biosynthetic gene clusters for both compounds are separate and show distinct organizational differences, despite both utilizing AHBA as a starter unit. nih.gov

Genome mining has become a powerful tool for discovering new natural products by identifying putative BGCs in various organisms. researchgate.netjmicrobiol.or.kr The ansatrienin gene cluster in Streptomyces sp. XZQH13 was identified and found to contain the essential genes astC and astF1. researchgate.net Similarly, analysis of the Streptomyces sp. LZ35 genome revealed a cryptic ansamycin gene cluster, which, upon activation, led to the production of novel ansamycins. researchgate.net The characterization of these clusters often involves sequencing, bioinformatic analysis to predict gene functions, and comparison with known BGCs. asm.orgfrontiersin.org

GeneEncoded Enzyme/ProteinFunction in Ansatrienin Biosynthesis
astCNonribosomal Peptide Synthetase (NRPS)Catalyzes the D-alanylation at the C-11 hydroxyl group of the ansatrienin precursor. acs.orgnih.gov
astF1N-AcyltransferaseAttaches the cyclohexanoyl group to the amino group of the D-alanine residue. acs.orgresearchgate.net
chcA1-Cyclohexenylcarbonyl CoA ReductaseEssential for the biosynthesis of the cyclohexanecarboxylic acid moiety. nih.gov
ahba genesAHBA Synthase Pathway EnzymesCatalyze the synthesis of the 3-amino-5-hydroxybenzoic acid (AHBA) starter unit. nih.govasm.org
PKS genesPolyketide SynthaseResponsible for the assembly of the polyketide ansa chain. nih.gov

Genetic Manipulation for Diversification of Ansatrienin Production

The understanding of the genetic basis of ansatrienin biosynthesis opens avenues for the genetic manipulation of the producing strains to generate novel derivatives. academie-sciences.fr One of the key findings is the broad substrate specificity of both AstC and AstF1. acs.orgnih.govresearchgate.net This flexibility can be exploited to create new ansatrienins by feeding the culture with different acyl donors or by engineering the enzymes to accept alternative substrates. acs.orgnih.gov

Genetic manipulation techniques, such as gene knockout and heterologous expression, are central to these efforts. jmicrobiol.or.krjmicrobiol.or.kr For instance, inactivating specific genes in the biosynthetic pathway can lead to the accumulation of intermediates or the production of altered final products. jmicrobiol.or.krmdpi.com The overexpression of regulatory genes within a BGC can activate silent or poorly expressed clusters, leading to the discovery of novel compounds. researchgate.netjmicrobiol.or.kr

Furthermore, the entire biosynthetic gene cluster can be cloned and expressed in a heterologous host, which can provide a cleaner background for production and facilitate further genetic modifications. researchgate.netnih.govmdpi.com These strategies, combined with the inherent flexibility of key enzymes like AstC and AstF1, provide a powerful platform for the diversification of ansatrienin structures, potentially leading to the discovery of analogs with improved properties.

Iv. Chemical Synthesis and Structural Modification Strategies

Total Synthesis Approaches to Ansatrienin Core Structures

The total synthesis of ansatrienins, a subclass of the C17-benzenoid ansamycins, presents considerable challenges, including the stereocontrolled construction of the long aliphatic ansa chain and the formation of the large macrocyclic lactam ring. icho.edu.plnih.gov Synthetic strategies are often convergent, involving the assembly of key fragments that are later combined and cyclized. icho.edu.pl A common retrosynthetic analysis disconnects the molecule into the aromatic core, derived from 3-amino-5-hydroxybenzoic acid (AHBA), and the polyketide-derived ansa chain. nih.govacademie-sciences.fr

The stereocontrolled synthesis of the ansa chain is a critical aspect of any total synthesis of ansatrienins. This aliphatic bridge contains multiple stereocenters and a conjugated triene system that must be installed with precise geometric control. researchgate.netrsc.org Researchers have employed a variety of powerful carbon-carbon bond-forming reactions to assemble this fragment. researchgate.netuni-hannover.de

Key methodologies include:

Aldol (B89426) Reactions: Stereoselective aldol reactions, such as the Evans aldol reaction and the Duthaler-Hafner acetate (B1210297) aldol protocol, have been instrumental in setting the stereochemistry of hydroxyl and methyl groups along the chain. researchgate.netuni-hannover.de

Cross-Coupling Reactions: Palladium-catalyzed reactions, including Suzuki and Stille couplings, are frequently used to connect smaller fragments of the ansa chain or to attach the chain to the aromatic nucleus. researchgate.netacs.org

Alkenation Reactions: The conjugated triene moiety is often constructed using olefination methods like the Horner-Wadsworth-Emmons reaction or a boron-Wittig/iterative Suzuki–Miyaura cross-coupling sequence to ensure the desired (E,E,E)-configuration. researchgate.net

Alkylations: The Smith group utilized the alkylation of a sulfone with an allylic iodide as a reliable method for forming a key carbon-carbon bond in the ansa chain. acs.org

Hydrogenative Coupling: Metal-catalyzed reductive C-C bond formations, such as the iridium-catalyzed carbonyl crotylation from the alcohol oxidation level, have also been applied to build up the stereochemically rich backbone. nih.gov

A practical and scalable approach to the ansa chain of benzenic ansamycins involved key steps such as the formation of a Z-configured trisubstituted double bond via a one-pot esterification of an allyl(diisopropoxy)borane and ring-closing metathesis (RCM). uni-hannover.de

Reaction Type Purpose in Ansa Chain Construction Example
Evans Aldol ReactionStereocontrolled formation of syn- and anti-1,3-diolsBuilding the C9-C16 stereotriad fragment researchgate.net
Duthaler-Hafner ProtocolIntroduction of the stereocenter at C3 uni-hannover.deAldol reaction of a titanium enolate with an aldehyde
Suzuki CouplingConnection of ansa chain fragments to the aromatic core nih.govacs.orgCoupling of a vinyl borane (B79455) with an aryl halide
Stille CouplingFormation of trisubstituted olefins acs.orgCoupling of a vinylstannane with a vinyl iodide
Horner-Wadsworth-EmmonsConstruction of the (E,E,E)-triene system researchgate.netReaction of a phosphonate (B1237965) ester with an aldehyde
Alkylation of SulfonesC-C bond formation for chain elongation acs.orgReaction of a sulfone-stabilized carbanion with an alkyl halide

The final and often most challenging step in the synthesis of the ansatrienin core is the macrocyclization to form the 21-membered macrolactam. academie-sciences.fracademie-sciences.fr This intramolecular reaction must overcome significant entropic barriers. The choice of macrocyclization strategy is critical and depends on the specific protecting groups and the conformation of the linear precursor. nih.gov

Commonly employed macrocyclization techniques include:

Ring-Closing Metathesis (RCM): RCM, using catalysts like those developed by Grubbs, is a powerful method for forming large rings by creating a carbon-carbon double bond. nih.govacs.org In the context of ansatrienin synthesis, a diene-ene RCM can be used to form the macrocycle and install one of the double bonds of the triene system simultaneously. acs.orgnih.gov

Macrolactamization: This involves the formation of the amide bond that closes the ring. Various reagents have been developed to promote this intramolecular condensation between an amine on the aromatic ring and a carboxylic acid at the terminus of the ansa chain. The Mukaiyama macrolactamization is one such effective protocol. nih.gov

Heck Reaction: The intramolecular Heck reaction, a palladium-catalyzed coupling between a vinyl halide and an alkene, has emerged as a viable and powerful tool for macrocyclization in the synthesis of complex natural products, including macrocyclic drugs. mdpi.comrsc.org

Copper-Catalyzed Amidation: Intramolecular C-N cross-coupling reactions, such as the Buchwald-Hartwig amidation, have been successfully applied to the synthesis of 19-membered macrolactams in related ansamycin (B12435341) antibiotics like reblastatin. academie-sciences.fr

Macrocyclization Method Bond Formed Key Reagents/Catalyst
Ring-Closing Metathesis (RCM)C=CGrubbs' or Stewart-Grubbs catalysts acs.orgnih.gov
MacrolactamizationAmide (C-N)Mukaiyama's reagent, Yamaguchi reagent, etc. nih.gov
Intramolecular Heck ReactionC-CPalladium catalyst (e.g., Pd(OAc)2), phosphine (B1218219) ligand mdpi.com
Buchwald-Hartwig AmidationAmide (C-N)Copper(I) iodide (CuI), diamine ligand academie-sciences.fr

Methodologies for Ansa Chain Construction

Semisynthesis and Derivatization Studies of Ansatrienin A3

While total synthesis provides access to the natural product and its core structure, semisynthesis and derivatization of the natural product itself or its biosynthetic precursors are crucial for generating analogues for SAR studies and potentially improving biological properties. rsc.orgescholarship.org

Modifications to the ansatrienin scaffold have been achieved through both chemical and biological methods. The primary sites for modification are the peripheral functional groups, particularly the side chain attached to the ansa bridge. researchgate.net

Strategies for generating structural analogues include:

Genetic Manipulation: The biosynthesis of ansatrienins involves a complex polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) assembly line. nih.govrsc.org By deleting specific genes in the producing organism, Streptomyces collinus, researchers can generate novel analogues. For instance, deleting the astC gene, which is responsible for assembling the N-cyclohexanoyl-D-alanyl side chain, resulted in the isolation of several new ansatrienols lacking this side chain. researchgate.net Overexpression of regulatory genes within the biosynthetic gene cluster can also lead to the production of new derivatives, such as hydroxymycotrienins. nih.gov

Late-Stage Functionalization: Chemical synthesis can be employed to install new side chains onto the macrolactam core at a late stage. researchgate.net A notable example in the related cytotrienin A series involved installing a side chain on the sterically hindered C11 hydroxy group using a traceless Staudinger reaction. researchgate.net This approach allows for the preparation of diverse analogues that would be difficult to access through total synthesis or genetic methods.

Acyl Side Chain Variation: The naturally occurring ansatrienins A2 and A3 are themselves analogues of the major component, ansatrienin A (mycotrienin I), differing in the acyl group of the alaninate (B8444949) side chain. sci-hub.senih.gov Ansatrienin A has an N-cyclohexanecarbonyl side chain, whereas ansatrienins A2 and A3 possess 2-methylbutyryl and 3-methylbutyryl (isovaleryl) moieties, respectively. sci-hub.se This natural diversity highlights the acyl side chain as a key point for modification.

Approaches to backbone modulation include:

Biosynthetic Engineering: The modular nature of polyketide synthases (PKS) offers the potential to alter the macrolactam backbone. acs.org By adding, deleting, or replacing modules within the PKS gene cluster, it is theoretically possible to change the length of the ansa chain or the pattern of functional groups (e.g., methyl, hydroxyl) along it. This "unnatural" natural product synthesis is a frontier in synthetic biology. acs.org

Diverted Total Synthesis (DTS): A total synthesis route can be "diverted" at the stage of an advanced intermediate to incorporate modified building blocks. rsc.orgresearchgate.net This allows for deep-seated structural modifications to the ansa chain before the final macrocyclization step, enabling the creation of backbones with different stereochemistry, saturation patterns, or functional groups. researchgate.net

Backbone Permutation via Macrocyclization: Total synthesis allows for the exploration of non-natural macrocycle backbones. For example, in the synthesis of nannocystin analogues via Heck macrocyclization, derivatives were created that deviated from the natural product stereochemically along the macrocycle backbone. mdpi.com

Introduction of Functional Groups for Structural Analogue Generation

Design Principles for Synthetic Analogues of this compound

The design of new ansatrienin analogues is guided by several principles derived from SAR studies, biosynthetic insights, and the study of related natural products. rsc.orgmdpi.commedunigraz.at The goal is to create molecules with improved activity, selectivity, or physicochemical properties.

Key design principles include:

Structure-Activity Relationship (QSAR) Guided Design: SAR studies of ansamycins have revealed key structural features for bioactivity. slideshare.netspu.edu.sy For example, modifications at the C11 and C13 positions of the ansa chain and the nature of the side chain are known to influence activity. researchgate.net The integrity of the conjugated triene system is also considered important. researchgate.net Analogue design focuses on modifying parts of the molecule shown to be tolerant of change while retaining or enhancing the pharmacophoric elements.

Hybrid Molecules: One strategy involves creating hybrid structures that combine features from different, but related, natural products. rsc.orgresearchgate.net This approach leverages the favorable attributes of multiple scaffolds.

Function-Oriented and Biology-Oriented Synthesis (FOS/BIOS): These strategies prioritize the synthesis of simplified analogues that retain the key functional groups responsible for biological activity, rather than recreating the entire complex natural product structure. rsc.orgresearchgate.net This can lead to more synthetically accessible compounds with retained or novel bioactivities.

Exploiting Biosynthetic Logic: Understanding the biosynthetic pathway allows for the rational design of analogues. nih.govacademie-sciences.fr This can involve feeding the producing organism with synthetic precursors (mutasynthesis) to generate novel derivatives or using characterized biosynthetic enzymes as tools for in vitro modifications. rsc.org For example, since ansatrienins A2 and A3 incorporate isovaleryl and 2-methylbutyryl groups, likely derived from leucine (B10760876) and isoleucine metabolism, feeding the culture with analogues of these amino acids could lead to the production of new side-chain derivatives. sci-hub.se

Inspiration from Partially Elucidated Natural Product Structures

The development of synthetic routes for complex molecules like this compound is rarely a completely de novo process. Chemists draw significant inspiration from the known structures of related natural products and from established biosynthetic pathways. nih.gov The general architecture of the ansamycin family, particularly other triene-containing members like the mycotrienins and trienomycins, has provided a foundational blueprint for synthetic efforts. nih.gov

Key strategic insights are often derived from understanding how nature assembles these molecules. For instance, the biosynthesis of ansatrienins involves the assembly of a polyketide chain starting from a 3-amino-5-hydroxybenzoic acid (AHBA) unit. nih.gov This biological precedent has inspired synthetic chemists to envision retrosynthetic disconnections that mirror these key biological assembly steps, such as the formation of the macrolactam (the cyclic amide bond) as a late-stage step in the synthesis. academie-sciences.fr

Furthermore, successful synthetic strategies for one member of the ansamycin family often serve as a direct template for others. For example, the total syntheses of related compounds like Trienomycin A and Mycotrienin I by various research groups have established viable methods for constructing the challenging polyene ansa chain and for controlling the stereochemistry of its multiple chiral centers. nih.gov These pioneering syntheses provided a toolbox of reliable reactions and strategies that could be adapted for targets like this compound. A highly convergent strategy developed for Ansatrienin A, for instance, utilized three main building blocks that could theoretically be combined in various ways to access the entire family of benzenic ansamycins, including unnatural analogues. icho.edu.pl

Stereochemical Assignment through Rational Synthesis

One of the primary challenges in the study of natural products is the unambiguous determination of their three-dimensional structure, specifically the absolute configuration of each chiral center. While spectroscopic methods provide initial clues, chemical synthesis is the ultimate tool for proof. The synthesis of proposed diastereomers and comparison of their properties to the natural product is a classic and definitive method for stereochemical assignment.

In the case of the ansatrienins and mycotrienins, early work by Smith and others focused on degrading the natural product into smaller, identifiable fragments to determine the relative and absolute stereochemistry. nih.govjst.go.jp However, total synthesis provides the most rigorous confirmation. Synthetic chemists can systematically construct specific stereoisomers of a target molecule. By comparing the spectroscopic data (e.g., NMR spectra) and other physical properties (e.g., optical rotation) of the synthetic stereoisomers with those of the naturally isolated compound, the correct structure can be unequivocally assigned.

For the ansa chain of benzenic ansamycins, specific and reliable chemical reactions have been developed to install the required stereocenters with high control. Key reactions employed in these syntheses include:

Evans Aldol Reactions: Used to construct the carbon backbone with high stereoselectivity. researchgate.net

Duthaler-Hafner Acetate Aldol Reaction: Employed for the controlled introduction of specific stereocenters. researchgate.net

Noyori Asymmetric Transfer Hydrogenation: Used for stereoselective reductions of ketones to establish the correct alcohol stereochemistry. acs.org

A practical, stereocontrolled synthetic approach toward the ansa chain of the mycotrienins (ansatrienins) demonstrates this principle. researchgate.net By employing a sequence of highly diastereoselective reactions, a specific stereochemical arrangement of the ansa chain was constructed, representing a formal total synthesis that helps solidify the structural assignments for the entire class of molecules. researchgate.net

Table 1: Key Synthetic Reactions in Ansamycin Synthesis

Reaction Type Purpose in Synthesis Key Reagents/Conditions Reference
Evans Aldol Reaction Stereoselective C-C bond formation for building the ansa chain backbone. Chiral oxazolidinone auxiliaries, Boron enolates researchgate.net
Duthaler-Hafner Aldol Introduction of the C3 stereocenter. Titanium enolates of acetate esters researchgate.net
Ring-Closing Metathesis (RCM) Macrocyclization to form the large lactam ring. Grubbs or Stewart-Grubbs catalysts nih.govacs.org
Suzuki Cross-Coupling Connecting the ansa chain to the aromatic core. Palladium catalyst, Organoboron reagents nih.govacs.org
Noyori Asymmetric Hydrogenation Stereoselective reduction of ketones to alcohols. Ruthenium catalysts with chiral ligands acs.org

Table 2: Compounds Mentioned

Compound Name Class
Ansatrienin A Ansamycin Antibiotic
This compound Ansamycin Antibiotic
Cytotrienin A Ansamycin Antibiotic
Mycotrienin I Ansamycin Antibiotic
Trienomycin A Ansamycin Antibiotic
Trienomycin F Ansamycin Antibiotic
Thiazinotrienomycin E Ansamycin Antibiotic

V. Molecular and Cellular Mechanisms of Action

Identification of Molecular Targets

Eukaryotic Elongation Factor 1A (eEF1A) as a Primary Target

Ansatrienin A3, a member of the ansamycin (B12435341) family of natural products, exerts its biological effects primarily through the inhibition of eukaryotic protein synthesis. researchgate.netnih.gov The principal molecular target of this compound and its close analog, cytotrienin A, has been identified as the eukaryotic elongation factor 1A (eEF1A). researchgate.netnih.gov eEF1A is a crucial GTPase that plays an essential role in the elongation phase of translation by delivering aminoacyl-tRNA (aa-tRNA) to the A-site of the ribosome. nih.govnih.gov

The identification of eEF1A as the target was elucidated through various experimental approaches. Studies have shown that this compound and related compounds interfere with eEF1A function, thereby halting the translation elongation process. researchgate.netnih.gov Competition binding assays have further solidified this finding, demonstrating that ansatrienins and other structurally diverse natural products like didemnin (B1252692) B and ternatins bind to eEF1A in a mutually exclusive manner, suggesting they may share overlapping binding sites on the protein. elifesciences.orgescholarship.orgelifesciences.org

Formation and Targeting of the eEF1A Ternary Complex (eEF1A•GTP•aminoacyl-tRNA)

This compound specifically targets the ternary complex formed by eEF1A, guanosine (B1672433) triphosphate (GTP), and an aminoacyl-tRNA (aa-tRNA). elifesciences.orgencyclopedia.pub This complex, eEF1A•GTP•aa-tRNA, is the active form in which eEF1A delivers the correct amino acid to the translating ribosome. nih.gov Research indicates that this compound does not inhibit the formation of this ternary complex itself. researchgate.netnih.gov Instead, it is believed to bind to the pre-formed complex, stabilizing it. encyclopedia.pub

Photoaffinity labeling studies using probes derived from related compounds have shown that the probe crosslinks to eEF1A only when it is part of the ternary complex. nih.govencyclopedia.pub The binding of this compound to this complex is a critical step in its mechanism of action, leading to the subsequent inhibition of protein synthesis. elifesciences.org

Mechanism of Translation Elongation Inhibition

Interference with Ribosomal A-Site Function

By binding to the eEF1A•GTP•aa-tRNA ternary complex, this compound effectively stalls the translation process. The stabilized complex is thought to position itself at the ribosomal A-site, but the subsequent steps of translation are inhibited. encyclopedia.pub This interference prevents the release of eEF1A-GDP from the ribosome after GTP hydrolysis, which is a necessary step for the peptide bond formation and the translocation of the ribosome along the mRNA. nih.gov Consequently, the ribosomal A-site is blocked, preventing the entry of the next aa-tRNA and thereby halting the elongation of the polypeptide chain. encyclopedia.pub

Analogies to Other Translation Inhibitors (e.g., Kirromycin)

The mechanism of action of this compound shares similarities with the antibiotic kirromycin, which targets the bacterial ortholog of eEF1A, called EF-Tu. nih.govelifesciences.org Kirromycin also binds to the EF-Tu•GTP•aa-tRNA ternary complex and stalls translation by preventing the release of EF-Tu from the ribosome following GTP hydrolysis. nih.gov This analogy suggests a conserved mechanism of inhibiting protein synthesis by targeting the elongation factor ternary complex. nih.govelifesciences.org Like this compound, other natural products such as didemnin, ternatin, and nannocystin are also thought to stall translation in a manner analogous to kirromycin, despite their structural diversity. nih.govelifesciences.org

Interactions with Intracellular Components Beyond eEF1A (If Evidence Exists)

Current scientific literature primarily focuses on the interaction of this compound with eEF1A and its role in the inhibition of protein synthesis. While the profound effects on translation can indirectly lead to other cellular responses, such as apoptosis, direct, high-affinity interactions with other intracellular components have not been prominently reported. researchgate.netnih.gov The primary mechanism of its cytotoxicity is attributed to its potent inhibition of translation elongation. nih.gov

Vi. Structure Activity Relationship Sar Studies of Ansatrienin A3 and Its Analogues

Correlating Structural Features with Biological Potency

The biological potency of the ansatrienin class is intrinsically linked to its complex macrocyclic structure, which includes three primary domains: the ansa-chain, the aromatic chromophore, and a variable side chain. Ansatrienin A3 and its relatives are 21-membered macrolactams featuring a distinctive all-(E)-triene system within the ansa-chain. academie-sciences.frrsc.org This macrostructure creates a specific three-dimensional conformation, or "basket-like" shape, essential for interacting with its biological target. academie-sciences.fr

The biological activity of ansatrienins stems from their ability to inhibit protein synthesis by targeting the eukaryotic elongation factor 1A (eEF1A). mdpi.comresearchgate.net Specifically, they are thought to stabilize the ternary complex of eEF1A, GTP, and aminoacyl-tRNA (aa-tRNA) at the ribosomal A-site, which stalls the translation process. mdpi.comresearchgate.net The potency of this inhibition is dictated by how well the structural features of the molecule fit into the binding pocket on the eEF1A ternary complex. elifesciences.org

Structural diversity within the triene-ansamycin group, which includes ansatrienins and the closely related cytotrienins, often arises from different substituents on the side chain attached to the ansa-chain or modifications to the 3-amino-5-hydroxybenzoic acid (AHBA) moiety that serves as the biosynthetic starting block. jst.go.jp For instance, the difference between Cytotrienin A and Ansatrienin B lies in the amino acid of the side chain—a unique 1-aminocyclopropane carboxylic acid in Cytotrienin A versus a D-alanyl group in Ansatrienin B—which influences biological activity. rsc.org

Table 1: Core Structural Features of Triene-Ansamycins and Their General Role in Biological Potency

Structural FeatureDescriptionGeneral Contribution to Potency
Ansa-Chain A 21-membered aliphatic chain containing an all-(E)-triene system.Establishes the requisite macrocyclic conformation for target binding. The conjugated triene system is a hallmark of this subclass. academie-sciences.frrsc.org
Aromatic Core A benzenoid nucleus derived from 3-amino-5-hydroxybenzoic acid (AHBA).Serves as the anchor for the ansa-chain, forming the fundamental "ansamycin" scaffold. jst.go.jp
Macrolactam Ring A lactam (amide) bond that closes the macrocycle.Provides structural rigidity and is a key feature of the ansamycin (B12435341) class.
Side Chain A variable acyl-amino acid moiety attached to the ansa-chain, e.g., a (3-methylbutanoyl)alaninate group in this compound.A primary point of structural variation that significantly modulates binding affinity and biological activity. rsc.org

Impact of Stereochemistry on Molecular Interactions and Activity

The three-dimensional arrangement of atoms, or stereochemistry, is critical for the biological activity of complex natural products, as it dictates the molecule's shape and its ability to interact with specific biological targets like enzymes and receptors. solubilityofthings.comnumberanalytics.commhmedical.com While specific studies on the stereochemical impact of this compound are limited, the principles can be powerfully illustrated by examining other eEF1A inhibitors where stereoisomers have been synthesized and evaluated.

A compelling example comes from the SAR studies of the cyclic heptapeptide (B1575542) natural product "A3" (not to be confused with this compound) and its synthetic analogues, which also target eEF1A. mdpi.comencyclopedia.pub The definitive structure of natural A3 was identified as SR-A3 after the synthesis of two epimers, SR-A3 and SS-A3. mdpi.comencyclopedia.pub These molecules differ only by the stereochemistry of a single hydroxyl group on an N-Me-Leu residue. This minor change has a profound impact on biological function. Synthetic SR-A3 was found to be indistinguishable from the natural product and exhibited a significantly longer duration of inhibitory action compared to its epimer, SS-A3, and a des-hydroxyl analogue, ternatin-4. encyclopedia.pub Single-molecule imaging revealed that this enhanced activity is due to a longer drug-target residence time and faster rebinding kinetics, conferred stereospecifically by the correctly oriented β-hydroxy group. encyclopedia.pub

This highlights a crucial principle: even subtle changes in stereochemistry can dramatically alter molecular interactions, influencing the dynamics of target binding and ultimately affecting the compound's biological potency and duration of action. nih.gov

Table 2: Impact of Stereochemistry on the Activity of Ternatin-Family eEF1A Inhibitors Data from studies on ternatin-family cyclic peptides, used to illustrate the principle of stereochemical impact on activity.

CompoundKey Stereochemical FeatureEffect on Target Interaction & Activity
Ternatin-4 Des-hydroxyl N-Me-Leu residuePotent inhibitor of eEF1A. encyclopedia.pub
SR-A3 (S,R)-β-hydroxy N-Me-Leu residueIndistinguishable from natural product "A3"; displays prolonged duration of action and enhanced drug-target residence time compared to Ternatin-4 and SS-A3. encyclopedia.pub
SS-A3 (S,S)-β-hydroxy N-Me-Leu residue (epimer of SR-A3)Significantly shorter duration of action and reduced residence time compared to SR-A3. encyclopedia.pub

Effects of Specific Chemical Modifications on Target Binding Affinity

Chemical modifications can significantly alter the binding affinity of a ligand to its target. mdpi.cominsights.bioscienceopen.com For this compound and related compounds, modifications affect their interaction with the eEF1A ternary complex. Competitive binding experiments have shown that structurally diverse natural products, including ansatrienins (represented by cytotrienin), ternatins, and didemnins (B1670499), bind to eEF1A in a mutually exclusive manner. elifesciences.org This suggests they share an overlapping binding "hot spot" on the eEF1A surface. mdpi.comelifesciences.org Further evidence points to this site being near a hydrophobic surface on domain III of eEF1A, as a specific mutation in this region (A399V) confers resistance to these inhibitors. mdpi.comresearchgate.netmdpi-res.com

Therefore, chemical modifications that alter the interaction with this binding site are expected to have a significant impact on affinity and potency.

Side Chain Modification: As seen in the comparison of Cytotrienin A and Ansatrienin B, altering the amino acid in the side chain is a key strategy for modifying activity. rsc.org The unique 1-aminocyclopropane carboxylic acid of Cytotrienin A versus the D-Ala of Ansatrienin B leads to differences in their interaction with the target. rsc.org

Hybrid Molecules: The design of hybrid molecules has proven to be a successful strategy. The synthetic molecule ternatin-4 was created by incorporating two residues from the cyclic peptide "A3" (pipecolic acid and dehydro-homoleucine) into the scaffold of a related natural product, ternatin. mdpi.comencyclopedia.pub This modification resulted in a hybrid molecule with a more than 10-fold enhancement in potency against the HCT-116 cancer cell line compared to the parent compound, ternatin. mdpi.comencyclopedia.pub

Methylation: In the nannocystin class of eEF1A inhibitors, SAR studies have shown that a C5-methoxy group is critical for high activity, and its removal leads to a drastic reduction in potency. mdpi.comencyclopedia.pub

Table 3: Effects of Specific Chemical Modifications on the Potency of Various eEF1A Inhibitors

Parent CompoundModificationResulting AnalogueEffect on Biological Activity
TernatinReplaced N-Me-Ala-6 and Leu-4 with pipecolic acid and dehydro-homoleucineTernatin-4>10-fold increase in cytotoxic potency (IC50 of 71 nM vs 4.6 nM in HCT-116 cells). mdpi.comencyclopedia.pub
Ternatin-4Stereospecific β-hydroxylation of N-Me-Leu residueSR-A3Enhanced drug-target residence time and prolonged duration of action. encyclopedia.pub
Nannocystin Ax (C5-OH)Methylation of C5-hydroxyl groupNannocystin A (C5-OMe)Drastic increase in potency. mdpi.comencyclopedia.pub
Cytotrienin ASide chain contains 1-aminocyclopropane carboxylic acidN/ADifferent activity profile compared to Ansatrienin B. rsc.org
Ansatrienin BSide chain contains D-alanineN/ADifferent activity profile compared to Cytotrienin A. rsc.org

Comparative SAR Analysis with Related Ansamycins and eEF1A Inhibitors

A comparative analysis provides the clearest picture of this compound's SAR by placing it in the context of both its structural and functional relatives.

Comparison with Other Ansamycins: The ansamycin class is broad, and not all members share the same biological target. Ansatrienins are 21-membered macrolactams that target eEF1A. academie-sciences.frrsc.org In contrast, other well-known ansamycins like Geldanamycin and Herbimycin are 19-membered macrolactams that target Heat Shock Protein 90 (Hsp90). academie-sciences.fr Although both subclasses are derived from the same AHBA starter unit, the difference in the length of the polyketide ansa-chain and subsequent tailoring steps leads to different macrocyclic conformations and ultimately, completely different target specificities and biological activities. academie-sciences.fr This comparison underscores how modifications to the core macrocycle structure can fundamentally redirect target selection.

Comparison with Other eEF1A Inhibitors: Perhaps the most insightful comparison is with other structurally diverse natural products that have convergently evolved to target the same functional hotspot on eEF1A. elifesciences.orgresearchgate.net At least four distinct chemical classes—ansamycins (Ansatrienin/Cytotrienin), cyclic depsipeptides (Didemnin), cyclic heptapeptides (Ternatin), and polyketide/peptide hybrids (Nannocystin)—all inhibit protein synthesis by binding to the eEF1A ternary complex. mdpi.comelifesciences.orgresearchgate.net

Despite sharing a target, their SARs are distinct, reflecting their different scaffolds.

Ansatrienins: SAR is driven by the 21-membered triene-containing macrocycle and modifications to the exocyclic side chain. rsc.org

Didemnins: These are cyclic depsipeptides, and their SAR is influenced by the peptide components and side chains, such as a p-methoxyphenyl ring that is proposed to insert into a hydrophobic pocket on eEF1A. acs.org

Ternatins: These are N-methylated cyclic heptapeptides where potency is dramatically affected by specific amino acid substitutions (e.g., pipecolic acid) and stereospecific hydroxylation. mdpi.comencyclopedia.pub

Nannocystins: These are hybrids where SAR depends on features like a critical methoxy (B1213986) group and the stereochemistry of the polyketide segment. mdpi.comencyclopedia.pub

The fact that these varied structures all bind competitively to an overlapping site near Ala399 on eEF1A indicates that this region is a key functional hotspot for modulating the protein's activity. elifesciences.org Each class of molecule uses its unique structural and chemical features to achieve high-affinity binding to this crucial site.

Table 4: Comparative Analysis of Major eEF1A Inhibitor Classes

Compound ClassCore StructureKey SAR DeterminantsBinding Site Notes
Ansatrienins 21-membered benzenoid macrolactamAnsa-chain triene system; N-acyl-amino acid side chain. academie-sciences.frrsc.orgCompetes with ternatins and didemnins for an overlapping site on the eEF1A ternary complex. elifesciences.org
Didemnins Cyclic depsipeptidePeptide backbone; specific side chains (e.g., p-methoxyphenyl group). acs.orgBinds at the interface of eEF1A domains 1 and 2; competes with ansatrienins and ternatins. nih.gov
Ternatins N-methylated cyclic heptapeptideSpecific amino acid residues (pipecolic acid, dehydro-homoleucine); stereospecific β-hydroxylation. mdpi.comencyclopedia.pubBinds competitively with didemnins and ansatrienins to the eEF1A ternary complex. elifesciences.org
Nannocystins Polyketide-peptide hybridC5-methoxy group; stereochemistry of the polyketide segment. mdpi.comencyclopedia.pubTargets domain III of eEF1A, near the binding site of the other inhibitor classes. elifesciences.org

Vii. Advanced Research Methodologies in Ansatrienin A3 Investigation

Isotopic Labeling and Metabolic Pathway Mapping

The biosynthetic origins of the complex ansatrienin structure have been charted through isotopic labeling experiments. These studies have been fundamental in understanding how the producing organism, Streptomyces collinus, constructs the molecule from primary metabolites.

Radioactive and stable isotope feeding experiments have revealed that the ansatrienin backbone is assembled from distinct metabolic precursors. acs.org The m-C7N unit of the ansa ring is derived from 3-amino-5-hydroxybenzoic acid (AHBA), which itself is formed via the aminoshikimate pathway. nih.gov In contrast, the cyclohexanecarboxylic acid moiety of ansatrienin is not derived from AHBA but originates from the shikimic acid pathway, which provides all seven of its carbon atoms. acs.orgoup.comacs.org Feeding experiments with labeled precursors have demonstrated that the biosynthesis of cyclohexanecarboxylic acid branches from the shikimate pathway before the formation of enolpyruvylshikimate 3-phosphate. acs.org Further cell-free transformation studies have detailed the final reductive steps in the conversion of shikimic acid to cyclohexanecarboxylic acid. nih.gov These mapping studies provide a comprehensive blueprint of ansatrienin assembly, highlighting a convergent biosynthesis from two separate branches of the shikimate pathway.

Gene Editing and Heterologous Expression for Biosynthetic Engineering

Advances in molecular genetics have enabled the identification and manipulation of the genes responsible for Ansatrienin A3 biosynthesis. The gene encoding AHBA synthase, a key enzyme in the aminoshikimate pathway, was used as a probe to identify two separate antibiotic biosynthetic gene clusters (BGCs) in Streptomyces collinus Tü 1892: one for ansatrienin and another for naphthomycin. nih.gov

The ansatrienin BGC contains genes for the polyketide synthase (PKS) that assembles the macrocyclic ring, as well as the necessary enzymes for producing the AHBA starter unit. nih.gov Notably, the cluster also houses genes essential for the synthesis of the cyclohexanecarboxylic acid side chain from shikimic acid, such as chcA, which encodes 1-cyclohexenylcarbonyl CoA reductase. nih.govoup.com

The identification of this BGC has paved the way for biosynthetic engineering through heterologous expression. rsc.orgfrontiersin.org For instance, a set of five putative genes for cyclohexanecarboxylic acid-CoA (CHC-CoA) biosynthesis from the S. collinus ansatrienin cluster were expressed in Streptomyces avermitilis. nih.gov This engineered strain was then able to produce the important antiparasitic drug doramectin, which requires a CHC starter unit, without the need for external supplementation of CHC. nih.gov Such strategies, which involve moving biosynthetic cassettes between organisms, underscore the potential for creating novel ansatrienin analogs and other valuable molecules. mdpi.comresearchgate.net

Biochemical and Biophysical Characterization of Protein-Ligand Interactions

A combination of powerful biochemical and biophysical techniques has been instrumental in identifying the direct cellular target of this compound and characterizing the kinetics of this interaction. These studies have pinpointed the eukaryotic elongation factor-1α (eEF1A) as the key binding partner.

Photoaffinity labeling has been a critical tool for target identification. While not performed directly with this compound, studies on the structurally related and potent compound ternatin have provided definitive insights. Researchers synthesized a clickable photoaffinity probe based on the ternatin structure. nih.govmdpi.com This probe incorporates a photolabile diazirine group, which upon UV irradiation, forms a highly reactive carbene that covalently crosslinks to any closely interacting proteins. mdpi.com

When this probe was incubated with cell lysates and irradiated, it specifically labeled a 50-kDa protein, which was subsequently identified as eEF1A. nih.govelifesciences.org Crucially, the labeling was found to occur specifically on the ternary complex of eEF1A bound to GTP and an aminoacyl-tRNA (eEF1A•GTP•aa-tRNA), rather than on eEF1A alone, indicating the probe's preference for this specific functional state of the protein. elifesciences.orgnih.gov This powerful technique provided the first direct evidence of eEF1A as the molecular target.

Competitive binding assays have been essential for confirming that this compound shares the same binding site on eEF1A as other known inhibitors. In these experiments, the ability of unlabeled compounds to compete with a labeled probe for binding to the target is measured.

It was demonstrated that both didemnin (B1252692) B and ansatrienin could effectively compete with the ternatin-based photoaffinity probe for binding to the eEF1A ternary complex. elifesciences.orgelifesciences.orgencyclopedia.pub The presence of excess ansatrienin or didemnin B diminished the photo-labeling of eEF1A in a dose-dependent manner. nih.gov This mutual exclusivity in binding strongly suggests that ansatrienin, didemnin, and ternatin all target an overlapping binding "hot spot" on the surface of eEF1A. elifesciences.orgnih.govelifesciences.org

Table 1: Results of Competitive Binding Assays against Ternatin Photoaffinity Probe on the eEF1A Ternary Complex
Competing CompoundObserved EffectConclusion
AnsatrieninReduced photo-labeling of eEF1ABinds to the same or an overlapping site as the ternatin probe. elifesciences.org
Didemnin BReduced photo-labeling of eEF1ABinds to the same or an overlapping site as the ternatin probe. elifesciences.orgnih.gov
Unlabeled Ternatin AnalogEffectively competed for bindingConfirms specific binding of the probe to its intended target site. elifesciences.org

To dissect the dynamics of the this compound-eEF1A interaction, researchers have employed single-molecule fluorescence resonance energy transfer (smFRET) imaging. nih.gov This advanced technique allows for the real-time observation of individual molecular binding and dissociation events, providing unparalleled insight into kinetic parameters.

A key study synthesized the natural form of this compound, named SR-A3, and its unnatural epimer, SS-A3. nih.gov Using smFRET to monitor eEF1A-catalyzed translation reactions, they found that SR-A3 exhibited a significantly enhanced residence time and faster rebinding kinetics on the eEF1A target compared to SS-A3. nih.govnih.govaminer.cnresearchgate.net This increased residence time, conferred stereospecifically by a single β-hydroxyl group in the natural SR-A3 structure, was consistent with a prolonged duration of action observed in cellular assays. nih.govresearchgate.net These single-molecule studies provided a clear mechanistic explanation for the superior activity of the natural compound, demonstrating how subtle stereochemistry can dramatically influence the kinetics and efficacy of a protein-ligand interaction. nih.gov

Competitive Binding Assays

Mutagenesis Studies for Elucidating Critical Binding Residues

Site-directed mutagenesis has been the definitive method for pinpointing the specific amino acid residues on eEF1A that are critical for this compound binding. This approach involves altering specific amino acids in the target protein and then assessing the impact on drug sensitivity.

Studies on cells resistant to nannocystin A, another eEF1A inhibitor, first identified mutations at alanine (B10760859) 399 (A399) of eEF1A1. elifesciences.org When these cell lines, harboring either A399V or A399T mutations, were tested for cross-resistance, they showed significant resistance to ternatin analogs. nih.govelifesciences.org Cells homozygous for the A399V mutation were almost completely resistant. nih.govelifesciences.org

Further experiments confirmed the importance of this residue. The ternatin photoaffinity probe failed to label eEF1A that carried the A399V mutation, providing conclusive evidence that this residue is a critical part of the drug-binding site. nih.govelifesciences.orgnih.gov The fact that a single point mutation can abrogate binding and confer resistance confirms that Ala399 lies within a functional hot spot on eEF1A's surface that is targeted by a diverse family of natural product inhibitors, including ansatrienins and ternatins. elifesciences.orgbiorxiv.orgelifesciences.org

Table 2: Impact of eEF1A Mutations on Inhibitor Activity
eEF1A MutationEffect on Ternatin Analog ActivityEffect on Photoaffinity LabelingReference
A399V (heterozygous)Partial resistance (~10-fold higher IC50)N/A elifesciences.org
A399T (heterozygous)Partial resistance (~16-fold higher IC50)N/A elifesciences.org
A399V (homozygous)Complete resistanceAbrogated nih.govelifesciences.org

Computational Chemistry and Molecular Modeling Approaches

Computational chemistry and molecular modeling have become indispensable tools in the study of complex natural products like this compound and other members of the ansamycin (B12435341) family. These in silico methods provide deep insights into molecular structures, dynamic behaviors, and interactions with biological targets, complementing experimental data and guiding further research. The primary application of these methodologies for ansamycins has been in understanding their interaction with target proteins, most notably Heat Shock Protein 90 (Hsp90).

Molecular dynamics (MD) simulations and molecular docking are the principal computational techniques employed. MD simulations allow researchers to observe the time-dependent behavior of a molecular system, providing a detailed view of conformational changes, stability, and the thermodynamics of ligand-protein binding. mdpi.comfrontiersin.org Molecular docking, on the other hand, predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction. aacrjournals.org

Detailed research findings from computational studies on ansamycins, which can be extrapolated to understand this compound, reveal several key aspects:

Binding Mechanism and Stability: MD simulations have been used to investigate the binding mechanism of ansamycin-class inhibitors to Hsp90. These studies have shown that the binding of inhibitors can stabilize the structure of Hsp90 and lead to a more compact packing. mdpi.comfrontiersin.org The stability of the inhibitor-protein complex is often evaluated by calculating the root-mean-square deviation (RMSD) over the course of the simulation. frontiersin.orgtandfonline.com

Interaction Energetics: Techniques like Molecular Mechanics Generalized Born Surface Area (MM-GBSA) are used to calculate the binding free energy, which helps in understanding the driving forces of the interaction. mdpi.com Studies on Hsp90 inhibitors have indicated that van der Waals forces are the predominant interactions determining the binding of the inhibitor to the protein. mdpi.com

Key Residue Interactions: Computational models have been crucial in identifying "hot spot" residues in the binding pocket of target proteins. For Hsp90, residues such as L34, N37, D40, A41, D79, I82, G83, M84, F124, and T171 have been identified as significant for inhibitor binding. mdpi.com These interactions often involve hydrogen bonds and hydrophobic contacts, which are determinant forces in complex formation. mdpi.com

Conformational Changes: The binding of ansamycin inhibitors can induce significant conformational changes in Hsp90. MD simulations have revealed that inhibitor binding influences the structural flexibility and dynamic behavior of the protein, which in turn affects its function. mdpi.combiorxiv.org Specifically, the binding can stabilize certain conformations, such as the "loop-out" state of the N-terminal domain of Hsp90. biorxiv.org

Structure-Activity Relationship (SAR): Computational methods help in rationalizing the structure-activity relationships of ligands. mdpi.commdpi.com For instance, molecular modeling studies have shown that the hydroquinone (B1673460) form of benzoquinone ansamycins, which are more potent Hsp90 inhibitors, have additional contacts and greater interaction energies with yeast Hsp90 compared to their parent quinone forms. researchgate.net

The table below summarizes the computational approaches and their specific applications in the investigation of ansamycin antibiotics.

Computational MethodApplication in Ansamycin ResearchKey Findings/Insights
Molecular Dynamics (MD) Simulations Investigating the stability and dynamics of the ansamycin-Hsp90 complex. mdpi.comfrontiersin.orgConfirms the stability of the ligand in the active site and reveals that inhibitor binding reduces the flexibility of the protein. mdpi.comtandfonline.com
Molecular Docking Predicting the binding pose and interaction of ansamycins with target proteins like Hsp90 and NQO1. aacrjournals.orgIdentifies key hydrogen bonds and hydrophobic interactions crucial for binding. Correlates well with biochemical reduction rate data. aacrjournals.org
MM-GBSA Calculations Calculating the binding free energy of the inhibitor-protein complex. mdpi.comShows that van der Waals interactions are the main driving force for binding. mdpi.com
Quantum Chemical Calculations Verifying the role of key residues in forming effective hydrogen bonds. tandfonline.comresearchgate.netConfirms the pivotal role of conserved residues in ligand binding. tandfonline.com
Perturbation Response Scanning (PRS) Assessing the propensity for interconversion between different conformational states of the target protein. biorxiv.orgElucidates the dynamic interplay between different protein conformations upon inhibitor binding. biorxiv.org

Another critical aspect revealed by computational studies is the identification of specific amino acid residues in the target protein that are crucial for the interaction with ansamycin-class compounds. The following table details key interacting residues within the Hsp90 N-terminal domain as identified through various computational analyses.

Target ProteinInteracting ResiduesType of InteractionReference
Hsp90 L34, N37, D40, A41Hydrogen Bonding, Hydrophobic mdpi.com
Hsp90 D79, I82, G83, M84Hydrogen Bonding, Hydrophobic mdpi.com
Hsp90 F124, T171Hydrogen Bonding, Hydrophobic mdpi.com
NQO1 Tyr126, Tyr128Hydrogen Bonding with C21 carbonyl aacrjournals.org

Viii. Future Directions and Emerging Research Avenues for Ansatrienin A3

Unexplored Biosynthetic Potential and Pathway Engineering

The biosynthesis of ansamycins, including Ansatrienin A3, is a complex process involving type I polyketide synthases (PKS) and a unique 3-amino-5-hydroxybenzoic acid (AHBA) starter unit. nih.govresearchgate.net While the general pathway is understood, there remains considerable untapped potential within the biosynthetic machinery of the producing organisms, such as Streptomyces collinus. nih.gov

Future research is likely to focus on the following:

Discovery of Novel Ansamycins: PCR-based screening for AHBA synthase genes in various actinomycetes has already proven to be an effective strategy for discovering new ansamycin-related compounds. nih.gov This approach could be expanded to explore diverse ecological niches, potentially uncovering novel structural variants of this compound with unique properties.

Characterization of Cryptic Gene Clusters: The genomes of actinomycetes often contain "silent" or "cryptic" biosynthetic gene clusters that are not expressed under standard laboratory conditions. researchgate.net Activating these clusters through genetic manipulation, such as the overexpression of pathway-specific regulatory genes, could lead to the production of previously unknown ansamycins. researchgate.net

Metabolic Engineering and Combinatorial Biosynthesis: Genetic manipulation of the ansatrienin biosynthetic pathway offers the potential to create novel analogs. nih.gov This could involve swapping PKS modules, altering the substrate specificity of enzymes, or introducing genes from other pathways to generate hybrid molecules. nih.govacs.org For instance, the loading module of the polyketide synthase could be engineered to accept alternative starter units, leading to a diverse array of new compounds. researchgate.net

A deeper understanding of the enzymatic steps involved in the formation of the cyclohexanecarboxylic acid moiety of ansatrienin, derived from shikimic acid, could also present opportunities for pathway engineering. nih.gov

Rational Design of Next-Generation Ansatrienin Analogues

The potent biological activity of this compound, particularly its inhibition of eukaryotic elongation factor 1A (eEF1A), makes it an attractive scaffold for the development of new therapeutic agents. nih.govresearchgate.net Rational design strategies, guided by a detailed understanding of its structure-activity relationships, will be crucial in creating next-generation analogs with improved properties. nih.gov

Key areas for future research include:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound structure is needed to identify the key functional groups responsible for its biological activity and to understand how modifications affect its interaction with eEF1A. mdpi.com This knowledge is essential for designing more potent and selective inhibitors.

Computational Modeling and Docking Studies: In silico approaches can be used to model the interaction between this compound and eEF1A. nih.gov This can help to predict how structural changes will affect binding affinity and guide the design of new analogs with enhanced interactions with the target protein.

Synthesis of Novel Analogs: Inspired by the structures of other eEF1A inhibitors like ternatin and didemnin (B1252692) B, synthetic chemists can design and create novel hybrid molecules that combine favorable features from different natural products. elifesciences.orgelifesciences.org For example, the synthesis of SR-A3, a stereoisomer of a natural product designated A3, was inspired by the structure of ternatin and led to a compound with enhanced target residence time. mdpi.com

The goal of these efforts is to develop analogs with increased potency, improved selectivity, and better pharmacological properties, potentially leading to new anticancer agents or other therapeutics. nih.govnih.gov

Deeper Elucidation of Cellular Responses to eEF1A Modulation

This compound's ability to modulate the function of eEF1A, a crucial protein in translation elongation, provides a powerful tool to study the cellular consequences of inhibiting protein synthesis. nih.govresearchgate.net While it is known that this inhibition can lead to apoptosis, a more detailed understanding of the downstream cellular signaling pathways is needed. researchgate.net

Future research will likely focus on:

Global Proteomic and Transcriptomic Analyses: Advanced techniques like mass spectrometry-based proteomics and RNA sequencing can provide a comprehensive view of how cells respond to this compound treatment at the protein and RNA levels. asm.org This can help to identify key pathways that are perturbed by the inhibition of eEF1A.

Identification of Resistance Mechanisms: Studying how cells develop resistance to this compound can provide valuable insights into its mechanism of action and reveal potential ways to overcome resistance in a therapeutic setting. nih.gov For example, mutations in eEF1A have been shown to confer resistance to other eEF1A inhibitors. elifesciences.orgnih.gov

Investigating the Role of eEF1A in Different Cellular Contexts: eEF1A has non-canonical functions beyond its role in protein synthesis. nih.gov this compound can be used as a chemical probe to explore these other functions and to understand how they contribute to cellular homeostasis and disease. The cellular response to protein synthesis inhibition can be complex, involving stress response pathways like the JNK and AMPK signaling pathways. researchgate.netplos.org

Understanding these intricate cellular responses will not only enhance our knowledge of fundamental cell biology but also inform the development of more effective therapeutic strategies targeting eEF1A. plos.orgjneurosci.org

Development of Novel Research Tools Based on the this compound Scaffold

The unique structure and specific biological target of this compound make it an excellent starting point for the development of novel chemical biology tools. These tools can be used to further investigate the function of eEF1A and the process of protein synthesis.

Potential future developments include:

Photoaffinity Probes: By incorporating a photoreactive group into the this compound structure, researchers can create photoaffinity probes that covalently bind to eEF1A upon UV irradiation. nih.gov These probes are invaluable for identifying the precise binding site of the molecule and for studying its interaction with its target in a cellular context.

Fluorescently Labeled Analogs: Attaching a fluorescent dye to this compound would allow for the direct visualization of its subcellular localization and its interaction with eEF1A using advanced microscopy techniques. mdpi.com This could provide real-time information on the dynamics of eEF1A inhibition.

Biotinylated Derivatives for Affinity Purification: A biotinylated version of this compound could be used to pull down eEF1A and its associated proteins from cell lysates. This would enable the identification of novel interaction partners of eEF1A and provide further insights into its biological functions.

The development of such research tools will undoubtedly accelerate our understanding of the complex roles of eEF1A in health and disease.

Q & A

Q. Methodological and Ethical Focus

  • Data transparency : Deposit raw data (e.g., RNA-seq, LC-MS) in public repositories (GEO, ProteomeXchange) with detailed metadata .
  • Experimental rigor : Adopt ARRIVE guidelines for in vivo studies and MIAME standards for omics data .
  • Bias mitigation : Use blinded analysis for endpoint assessments and randomize treatment groups to reduce observer bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.